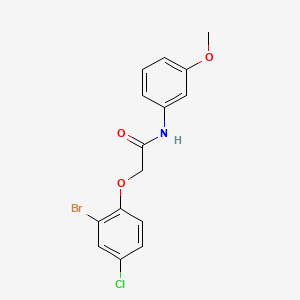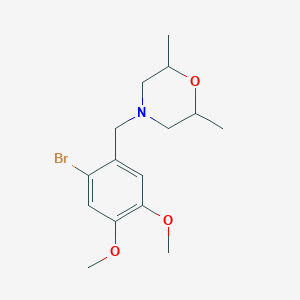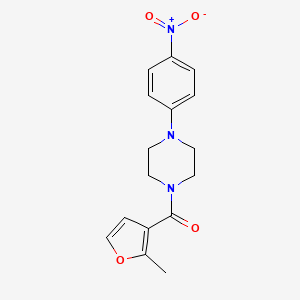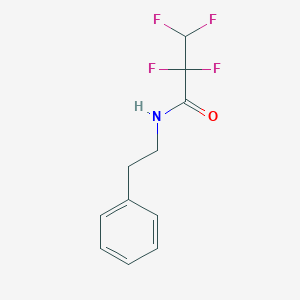
N-1-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1-Adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide, also known as ACDAA, is a synthetic compound that has been studied for its potential use in various scientific applications. ACDAA is a member of the adamantyl family of compounds, which have been found to exhibit a range of biological activities.
作用機序
The mechanism of action of N-1-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. N-1-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. N-1-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide has also been found to induce apoptosis in cancer cells, which is a programmed cell death process that is important for the removal of damaged or abnormal cells.
Biochemical and Physiological Effects
N-1-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-1-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide inhibits the growth of cancer cells, induces apoptosis, and inhibits the activity of the PI3K/Akt/mTOR pathway. In vivo studies have shown that N-1-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide inhibits the growth of tumors and protects dopaminergic neurons from oxidative stress. N-1-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide has also been found to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
One of the main advantages of using N-1-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide in lab experiments is its high purity and high yield synthesis method. This allows for consistent and reproducible results. N-1-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide is also relatively stable and can be stored for long periods of time. One of the limitations of using N-1-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on N-1-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide. One area of research is to further investigate its potential as a chemotherapeutic agent. This could involve studying its efficacy in different types of cancer cells and in combination with other chemotherapeutic agents. Another area of research is to further investigate its potential as a treatment for Parkinson's disease. This could involve studying its effects on dopaminergic neurons in animal models of Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-1-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide and its effects on various signaling pathways.
合成法
The synthesis of N-1-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide involves the reaction of 1-adamantylamine with 4-chloro-3,5-dimethylphenol in the presence of acetic anhydride and a catalyst. The resulting intermediate is then reacted with chloroacetyl chloride to yield N-1-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide. The synthesis method has been optimized to yield high purity and high yield of the final product.
科学的研究の応用
N-1-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide has been studied for its potential use in various scientific applications. One of the most promising applications is in the field of cancer research. N-1-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide has been found to inhibit the growth of cancer cells in vitro and in vivo, and has shown potential as a chemotherapeutic agent. N-1-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide has also been studied for its potential use in the treatment of Parkinson's disease, as it has been found to protect dopaminergic neurons from oxidative stress.
特性
IUPAC Name |
N-(1-adamantyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClNO2/c1-12-3-17(4-13(2)19(12)21)24-11-18(23)22-20-8-14-5-15(9-20)7-16(6-14)10-20/h3-4,14-16H,5-11H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOENUIKRCHXARD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-dichloro-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4965564.png)
![N-ethyl-2,3-difluoro-N-[(3R*,4R*)-3-hydroxy-1-(2-thienylcarbonyl)-4-piperidinyl]benzamide](/img/structure/B4965574.png)
![7-[(4-phenyl-1-piperazinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4965575.png)


![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3-piperidinol](/img/structure/B4965589.png)
![N-({4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}methyl)benzamide](/img/structure/B4965590.png)
![4'-[2-(3,4-dimethoxyphenyl)ethyl]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4965603.png)
![1-tert-butyl-5-[4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4965611.png)

![4-(4-methoxy-2-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4965634.png)
![7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B4965654.png)
![5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4965659.png)